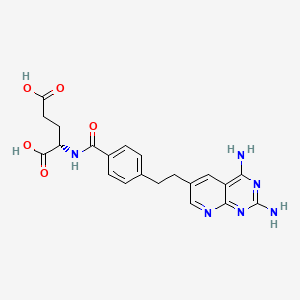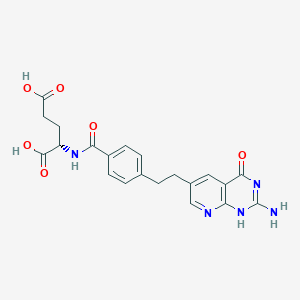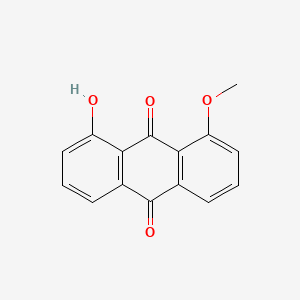
1-Hydroxy-8-methoxyanthracene-9,10-dione
Übersicht
Beschreibung
1-Hydroxy-8-methoxyanthracene-9,10-dione is a chemical compound with the molecular formula C15H10O4 . It contains a total of 39 bonds, including 19 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, and 1 six-membered ring .
Molecular Structure Analysis
The molecular structure of 1-Hydroxy-8-methoxyanthracene-9,10-dione consists of a total of 39 bonds, including 19 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring . The molecular weight is 254.24 g/mol.Chemical Reactions Analysis
While specific chemical reactions involving 1-Hydroxy-8-methoxyanthracene-9,10-dione are not detailed in the searched resources, anthraquinones are known to undergo various enzymatic reactions such as methylation, oxidation, or dimerization to produce a large variety of anthraquinone derivatives .Wissenschaftliche Forschungsanwendungen
Chemical Constituents and Antibacterial Activity
1-Hydroxy-8-methoxyanthracene-9,10-dione, as part of a group of anthraquinones, was isolated from the stems extract of Psychotria arborea Hiern. These compounds, including 1-Hydroxy-8-methoxyanthracene-9,10-dione, were tested for antibacterial activity against Escherichia coli, Staphylococcus aureus, and Salmonella enterica, but were found to be inactive. The study highlights the chemotaxonomic significance of these compounds (Ngo Nyobe et al., 2021).
Luminescent Sensor for Oxoacids
1,8-Oxybis(ethyleneoxyethyleneoxy)anthracene-9,10-dione demonstrated potential as a luminescent sensor for common oxoacids. It showed a significant increase in luminescent intensity upon complexation with oxoacids like HNO3, H2SO4, HClO4, and CF3SO3H, correlating with the pKas of these acids. This highlights its potential application in analytical chemistry (Young et al., 1997).
Antiglycation Activity
A new anthraquinone compound, 2,8-dihydroxy-6-(hydroxymethyl)-1-methoxyanthracene-9,10-dione, isolated from Aloe sinkatana Reynolds, showed significant inhibitory effects against early-stage protein glycation and glucose-induced advanced glycation end-products. This suggests potential therapeutic applications in managing complications related to protein glycation, such as in diabetes (Elhassan et al., 2012).
Dye Chemosensing
1,4-Dihydroxyanthracene-9,10-dione, similar in structure to 1-Hydroxy-8-methoxyanthracene-9,10-dione, was studied as a dye chemosensor for metal ion complexing. Its ketone, hydroxyl, and carboxyl groups bind metal ions, indicating its potential application in detecting metal ions in various environments (Young-sung Kim et al., 2010).
Redox Behavior and Biochemical Action
The redox behavior of a similar compound, 1,4-dihydroxy-2-(3-hydroxy-3-(trichloromethyl)pentyl)-8-methoxyanthracene-9,10-dione, was investigated. Its oxidation processesand the involvement of electrons and protons were evaluated, providing insights into the pathways through which anthraquinones exert their biochemical actions. This study is crucial for understanding the redox mechanism of such compounds and their potential applications in biochemistry and medicine (Ahmad et al., 2014).
Synthesis and Reactivity in Complex Formation
The synthesis and reactivity of anthraquinone-based selenoethers, including derivatives of anthracene-9,10-dione, were explored. These compounds were used to form metal complexes, demonstrating their potential in the field of inorganic chemistry and materials science, particularly in the development of new luminescent materials and chemodosimeters (Mariappan et al., 2013).
Eigenschaften
IUPAC Name |
1-hydroxy-8-methoxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c1-19-11-7-3-5-9-13(11)15(18)12-8(14(9)17)4-2-6-10(12)16/h2-7,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZMLZHLNDNLAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347338 | |
| Record name | 1-Hydroxy-8-methoxyanthra-9,10-quinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxy-8-methoxyanthracene-9,10-dione | |
CAS RN |
5539-66-2 | |
| Record name | 1-Hydroxy-8-methoxyanthra-9,10-quinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



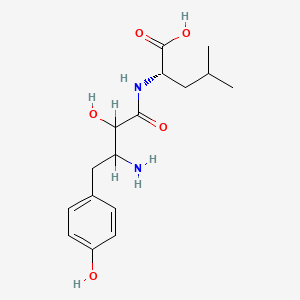
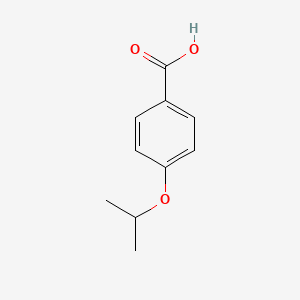
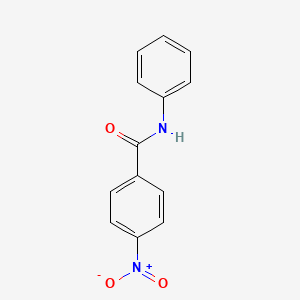
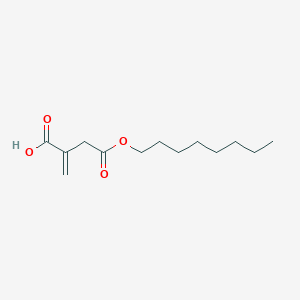
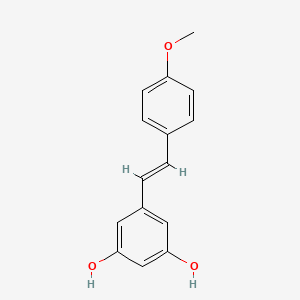
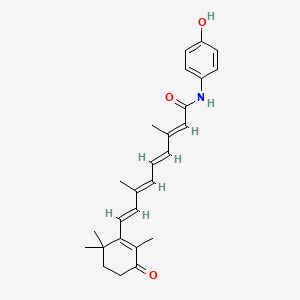
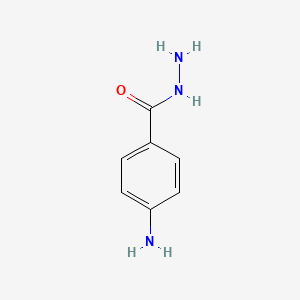

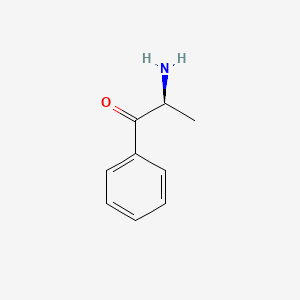
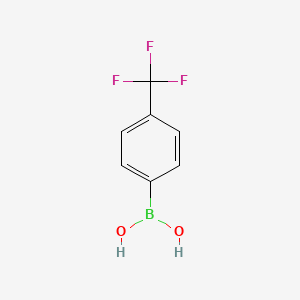
![2-[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B1664629.png)
